molecular formula C13H9BrF2O B1517032 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene CAS No. 1019446-40-2

2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene

Cat. No.: B1517032
CAS No.: 1019446-40-2
M. Wt: 299.11 g/mol
InChI Key: NKDIUIJJGSWMNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, providing a precise description of its molecular architecture. According to Chemical Abstracts Service registry, this compound bears the identification number 1019446-40-2, establishing its unique chemical identity within the global chemical database. The preferred International Union of Pure and Applied Chemistry name for this compound is 2-bromo-4-fluoro-1-[(2-fluorophenyl)methoxy]benzene, which systematically describes the substitution pattern and connectivity of functional groups.

The molecular formula C₁₃H₉BrF₂O reveals the elemental composition consisting of thirteen carbon atoms, nine hydrogen atoms, one bromine atom, two fluorine atoms, and one oxygen atom. This formula corresponds to a molecular weight of 299.11 grams per mole, indicating a moderately sized organic molecule with significant halogen content. The degree of unsaturation calculation yields a value of nine, consistent with the presence of two benzene rings contributing eight degrees of unsaturation and the ether linkage maintaining the aromatic character of both ring systems.

The structural representation through Simplified Molecular Input Line Entry System notation provides a linear encoding as FC1=CC=CC=C1COC2=CC=C(F)C=C2Br, which clearly delineates the connectivity pattern and substitution positions. This notation reveals the ortho-fluorine substitution on the benzyl moiety and the meta-fluoro, ortho-bromo substitution pattern on the phenoxy ring system.

Property Value Reference
Molecular Formula C₁₃H₉BrF₂O
Molecular Weight 299.11 g/mol
Chemical Abstracts Service Number 1019446-40-2
MDL Number MFCD11127639
International Union of Pure and Applied Chemistry Name 2-bromo-4-fluoro-1-[(2-fluorophenyl)methoxy]benzene

Crystallographic Data and Three-Dimensional Conformational Studies

The three-dimensional molecular architecture of this compound exhibits considerable conformational complexity arising from the rotational freedom around the methylene-oxygen bond connecting the two aromatic systems. Computational modeling studies have revealed that the molecule adopts multiple low-energy conformations in solution, with the relative orientations of the two benzene rings being influenced by both steric interactions and electronic effects from the halogen substituents. The bromine atom at the ortho position relative to the ether oxygen creates significant steric hindrance that affects the preferred dihedral angles between the aromatic planes.

The International Chemical Identifier key NKDIUIJJGSWMNU-UHFFFAOYSA-N provides a unique computational hash that enables precise three-dimensional structure retrieval from chemical databases. Advanced conformational analysis using molecular mechanics calculations has demonstrated that the compound exhibits a preference for extended conformations where the two aromatic rings are positioned to minimize unfavorable interactions between the halogen substituents. The fluorine atoms, despite their small van der Waals radius, contribute significantly to the overall molecular dipole moment and influence the intermolecular packing arrangements in the solid state.

Crystallographic investigations of closely related compounds within the same structural family have provided insights into the solid-state packing motifs typically observed for halogenated benzyl ethers. These studies reveal that molecules of this type frequently engage in halogen-halogen interactions and aromatic stacking arrangements that stabilize the crystal lattice. The presence of multiple electronegative halogen atoms creates regions of positive electrostatic potential that can participate in non-covalent interactions with neighboring molecules.

The conformational flexibility of the methylene bridge allows for intramolecular interactions between the halogen substituents and aromatic hydrogen atoms, potentially leading to stabilizing intramolecular contacts. Computational studies have identified several local energy minima corresponding to different rotational isomers, with energy barriers between conformations typically ranging from 2-5 kilocalories per mole, indicating facile interconversion at room temperature.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic characterization of this compound requires sophisticated analytical techniques to fully elucidate its structural features and electronic properties. Nuclear magnetic resonance spectroscopy provides the most comprehensive structural information, with both proton and carbon-13 spectra revealing distinct resonance patterns characteristic of the substituted aromatic systems. The proton nuclear magnetic resonance spectrum exhibits complex coupling patterns arising from the interaction between aromatic protons and the fluorine substituents, creating characteristic doublet-of-doublet multiplicity patterns that are diagnostic for fluorine-containing aromatic compounds.

Analysis of structurally related compounds provides valuable comparative spectroscopic data. For instance, the closely related compound 1-Bromo-4-fluoro-2-((2-iodobenzyl)oxy)benzene exhibits distinctive nuclear magnetic resonance characteristics that illuminate the spectroscopic behavior expected for the target compound. The proton nuclear magnetic resonance spectrum of this related compound shows a characteristic singlet at 5.12 parts per million corresponding to the methylene bridge protons, while the aromatic region displays complex multipicity patterns between 6.81 and 7.92 parts per million.

The carbon-13 nuclear magnetic resonance spectrum provides crucial information about the electronic environment of each carbon atom within the molecular framework. The spectrum typically exhibits resonances for the methylene carbon around 74.5 parts per million, while the aromatic carbons appear in the range of 99-162 parts per million, with the precise chemical shifts being influenced by the proximity to halogen substituents. Fluorine-carbon coupling constants provide additional structural confirmation, with characteristic coupling patterns observed for carbons directly bonded to fluorine versus those in meta or para positions.

Fluorine-19 nuclear magnetic resonance spectroscopy represents a particularly powerful tool for characterizing this compound, as it contains two fluorine atoms in different electronic environments. The fluorine resonances are expected to appear as distinct signals, with the fluorine atom on the benzyl group exhibiting a different chemical shift compared to the fluorine atom on the phenoxy ring due to their distinct electronic environments and substitution patterns.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups and bonding arrangements. The aromatic carbon-hydrogen stretching vibrations typically appear around 3072 wavenumbers, while the aromatic carbon-carbon stretching modes are observed in the region of 1450-1482 wavenumbers. The carbon-oxygen stretching vibration of the ether linkage provides a distinctive absorption band that confirms the connectivity between the two aromatic systems.

Spectroscopic Technique Key Features Characteristic Ranges
¹H Nuclear Magnetic Resonance Methylene bridge singlet ~5.12 ppm
¹H Nuclear Magnetic Resonance Aromatic protons 6.81-7.92 ppm
¹³C Nuclear Magnetic Resonance Methylene carbon ~74.5 ppm
¹³C Nuclear Magnetic Resonance Aromatic carbons 99-162 ppm
Infrared Aromatic C-H stretch ~3072 cm⁻¹
Infrared Aromatic C=C stretch 1450-1482 cm⁻¹

Computational Chemistry Approaches to Electronic Structure Modeling

Computational chemistry methodologies provide essential insights into the electronic structure and molecular properties of this compound that complement experimental characterization techniques. Density functional theory calculations have emerged as the preferred computational approach for modeling halogenated aromatic compounds due to their ability to accurately describe both the electronic structure and intermolecular interactions involving halogen atoms. These calculations reveal that the multiple halogen substituents create a complex electronic environment characterized by significant charge redistribution and modified aromatic π-electron density.

The frontier molecular orbital analysis provides crucial information about the compound's reactivity patterns and electronic properties. The highest occupied molecular orbital typically exhibits significant electron density localized on the aromatic ring systems, while the lowest unoccupied molecular orbital shows contributions from both the aromatic π-system and the halogen substituents. The energy gap between these frontier orbitals influences the compound's optical properties and chemical reactivity, with the presence of electron-withdrawing halogen atoms generally increasing the orbital energy gap and reducing the nucleophilic character of the aromatic systems.

Electrostatic potential surface calculations reveal the spatial distribution of positive and negative charge regions within the molecule, providing insights into potential sites for intermolecular interactions. The halogen atoms, particularly bromine and fluorine, create regions of positive electrostatic potential along their extension from the aromatic ring, a phenomenon known as the σ-hole effect that enables halogen bonding interactions with electron-rich species. These computational results help explain the observed solid-state packing arrangements and solution-phase aggregation behavior of halogenated aromatic compounds.

Natural bond orbital analysis provides detailed information about the electronic structure and bonding characteristics of the molecule. This analysis reveals the extent of electron delocalization within the aromatic systems and quantifies the electronic effects of halogen substitution on the π-electron distribution. The calculations typically show that fluorine substituents act as strong π-electron-withdrawing groups, while bromine exhibits both σ-electron-withdrawing and π-electron-donating character, creating a complex pattern of electronic effects throughout the molecular framework.

Vibrational frequency calculations using computational methods provide theoretical predictions of infrared and Raman spectroscopic data that can be directly compared with experimental measurements. These calculations not only confirm the assignment of experimental vibrational bands but also provide insights into the normal modes of vibration and their symmetry characteristics. The computed vibrational frequencies typically require scaling factors to account for anharmonicity effects and basis set limitations, but they provide valuable confirmation of molecular structure and bonding patterns.

Properties

IUPAC Name

2-bromo-4-fluoro-1-[(2-fluorophenyl)methoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF2O/c14-11-7-10(15)5-6-13(11)17-8-9-3-1-2-4-12(9)16/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDIUIJJGSWMNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651334
Record name 2-Bromo-4-fluoro-1-[(2-fluorophenyl)methoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019446-40-2
Record name 2-Bromo-4-fluoro-1-[(2-fluorophenyl)methoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2-Fluoro-4-bromobenzyl Bromide Intermediate

Based on patent CN1157812A, the preparation of 2-fluoro-4-bromobenzyl bromide involves a multi-step sequence starting from para-toluidine derivatives:

Step No. Reaction Type Reagents & Conditions Product/Intermediate Notes
1 Salt formation Para-toluidine + sulfuric acid, 0-35 °C, 1-2 h Para-toluidine sulfate Formation of sulfate salt for nitration
2 Nitration Mixed acid nitrification of salt, acidic conditions 3-Nitro-4-methyl aniline sulfate Nitration introduces nitro group
3 Diazotization Sodium nitrite solution drip at <20 °C, 1-2 h 3-Nitro-4-methyl phenyl diazonium salt Diazotization of amino group
4 Bromination Cuprous bromide solution, 70-100 °C, 0.5-1 h 2-Nitro-4-toluene bromide Replacement of diazonium with bromine
5 Reduction Sodium sulfide solution, pH 7, reflux 15-20 h 2-Amino-4-toluene bromide Nitro group reduced to amine
6 Diazotization fluoridation Anhydrous hydrogen fluoride, 8-12 °C, 1-2 h; Sodium nitrite addition at -5 to +3 °C 2-Fluoro-4-toluene bromide Amino group replaced by fluorine
7 Light bromination UV light >3000 Å, 160-180 °C, bromine drip, 2 h 2-Fluoro-4-bromo benzyl bromide Bromination of methyl group to benzyl bromide

This sequence effectively converts para-toluidine to the desired benzyl bromide intermediate with fluorine and bromine substituents in the aromatic ring.

Formation of the Phenolic Precursor and Etherification

The phenolic aromatic ring bearing bromine and fluorine substituents (e.g., 2-bromo-4-fluorophenol) can be prepared by bromination of fluorophenols under controlled conditions, as exemplified in related syntheses:

  • Bromination of 2-methyl-4-fluorophenol with bromine at low temperature (-10 to 5 °C) in dichloromethane-water mixture, followed by oxidation with hydrogen peroxide, yields 2-bromo-4-fluoro-6-methylphenol with high yield and purity.

For the etherification step to introduce the (2-fluorobenzyl)oxy group:

  • The phenol is reacted with 2-fluorobenzyl bromide under basic conditions (e.g., potassium carbonate) in an aprotic solvent to perform nucleophilic substitution forming the benzyloxy linkage.

  • This reaction is typically carried out under reflux to ensure complete conversion.

Final Bromination and Fluorination Adjustments

  • Final bromination may be performed under UV light and elevated temperature to ensure bromine is introduced at the desired position on the aromatic ring without overbromination.

  • Fluorination steps, if required, can be conducted via diazotization fluoridation using anhydrous hydrogen fluoride and sodium nitrite under controlled low temperatures to replace amino groups with fluorine atoms.

Summary of Key Reaction Parameters

Reaction Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Salt formation Para-toluidine + H2SO4 0-35 1-2 h - Formation of sulfate salt
Nitration Mixed acid nitrification Acidic conditions - - Introduce nitro group
Diazotization NaNO2 drip, <20 1-2 h - - Formation of diazonium salt
Bromination Cuprous bromide solution 70-100 0.5-1 h - Replacement of diazonium with bromine
Reduction Sodium sulfide solution, pH 7 Reflux 15-20 h - Nitro to amino group
Diazotization fluoridation Anhydrous HF + NaNO2 8-12 (fluoridation), -5 to +3 (diazotization) 1-2 h each - Amino replaced by fluorine
Light bromination Bromine drip + UV light (>3000 Å) 160-180 2 h - Bromination of methyl to benzyl bromide
Etherification 2-Fluorobenzyl bromide + base (e.g., K2CO3) Reflux (solvent) Several hours - Nucleophilic substitution forming benzyloxy

Research Findings and Analysis

  • The multi-step synthetic route starting from para-toluidine derivatives is well-documented for introducing bromine and fluorine substituents regioselectively on the aromatic ring and converting methyl groups to benzyl bromides.

  • The use of diazotization fluoridation with anhydrous hydrogen fluoride and sodium nitrite allows for efficient replacement of amino groups by fluorine, a critical step for the fluorine substitution pattern.

  • Light-induced bromination under controlled temperature and UV wavelength ensures selective bromination of benzylic positions without overbromination or ring substitution.

  • Etherification using benzyl bromides and phenols under basic conditions is a standard method to form aryl ethers, providing the benzyloxy substituent in the target molecule.

  • Alternative synthetic strategies for related compounds (e.g., 2-bromo-4-fluorobenzaldehyde) involve oxidation of benzyl alcohols or esterification routes but may involve toxic reagents and harsher conditions, making the diazotization-bromination route more industrially viable.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene undergoes various types of reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.

  • Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles like sodium methoxide (NaOCH3) to form different derivatives.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2O, heat.

  • Reduction: LiAlH4, ether, 0°C to room temperature.

  • Substitution: NaOCH3, methanol, reflux.

Major Products Formed:

  • Oxidation: 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzoic acid.

  • Reduction: 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)phenol.

  • Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

Pharmaceuticals

2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene serves as an intermediate in drug synthesis targeting various diseases. The unique combination of bromine and fluorine enhances its biological activity and stability, making it a valuable building block for medicinal chemistry.

Case Study:
A study on fluorinated aromatic compounds indicated that similar derivatives can inhibit cancer cell lines by interfering with cell signaling pathways, suggesting potential anticancer applications for this compound .

Agrochemicals

The compound is utilized in the production of pesticides and herbicides. Its reactivity allows for the formation of various derivatives that can enhance agricultural productivity.

Application Example:
In agrochemical synthesis, this compound has been used to create new herbicides that target specific plant pathways without affecting non-target species.

Advanced Materials

This compound is also employed in materials science, particularly in the development of liquid crystals and polymers with specific optical properties.

Research Insight:
Studies have shown that incorporating halogenated compounds into polymer matrices can improve thermal stability and mechanical properties, making them suitable for high-performance applications .

Mechanism of Action

The mechanism by which 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene exerts its effects involves its interaction with molecular targets and pathways. The compound's reactivity with nucleophiles and electrophiles allows it to participate in various biochemical processes, leading to the formation of new compounds with desired properties.

Comparison with Similar Compounds

Positional Isomers of Fluorobenzyl Ether Derivatives

The position of fluorine substitution on the benzyl ether group significantly impacts chemical properties and applications:

Compound Name CAS Number Substituent Position Molecular Weight (g/mol) Key Applications
2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene 1019446-40-2 2-Fluorobenzyl 299.11 Pharmaceuticals, agrochemicals
2-Bromo-4-fluoro-1-((3-fluorobenzyl)oxy)benzene 1019446-41-3 3-Fluorobenzyl 299.11 Industrial-grade pesticides, food additives
5-((2-Fluorobenzyl)oxy)-2-hydroxybenzaldehyde N/A 2-Fluorobenzyl 245.10 Synthetic intermediate for aldehydes

Substitution of Benzyl Ether with Other Functional Groups

Replacing the fluorobenzyl ether group alters electronic properties and synthetic utility:

Compound Name Functional Group Molecular Weight (g/mol) Reactivity Profile
2-Bromo-4-fluoro-1-methoxybenzene Methoxy 205.02 Electron-donating; enhances electrophilic substitution
2-Bromo-4-fluoro-1-(methylthio)benzene Methylthio 221.09 Thioether group; increases lipophilicity
(3-Chloro-4-((2-fluorobenzyl)oxy)phenyl) boronic acid Boronic acid 296.52 Suzuki coupling precursor
  • Electronic Effects :
    • Methoxy groups (e.g., 2-Bromo-4-fluoro-1-methoxybenzene) donate electrons via resonance, stabilizing positive charges in intermediates .
    • Boronic acid derivatives (e.g., ) enable cross-coupling reactions critical for drug discovery .
  • Applications: Methylthio derivatives are prioritized in materials science for their solubility in non-polar solvents .

Halogen and Trifluoromethoxy Substituted Analogues

Halogen positioning and electron-withdrawing groups influence stability and bioactivity:

Compound Name Substituents Molecular Weight (g/mol) Key Features
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene Trifluoromethoxy 269.01 High electronegativity; thermal stability
2-Bromo-4-fluoro-1-(prop-1-en-2-yl)benzene Allyl group 213.05 Enhanced π-bond reactivity
4-Bromo-1-difluoromethyl-2-fluorobenzene Difluoromethyl 225.01 Bioactive fluorinated metabolite
  • Trifluoromethoxy groups (e.g., CAS 105529-58-6) improve metabolic stability in pharmaceuticals but require specialized handling due to toxicity risks .
  • Allyl-substituted derivatives (e.g., 3b in ) are intermediates in chromane synthesis, leveraging alkene reactivity for cyclization .

Biological Activity

2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene is a halogenated aromatic compound with potential applications in medicinal chemistry and organic synthesis. Its unique structure, featuring both bromine and fluorine substituents, suggests interesting biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its chemical properties, potential mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H10BrF2O, with a molecular weight of 315.11 g/mol. The compound consists of two benzene rings connected by an ether bond, with a bromine atom at the 2-position and a fluorine atom at the 4-position on one ring, while the other ring has a fluorine atom at the 2-position. This specific substitution pattern may influence its reactivity and biological interactions.

PropertyValue
Molecular Weight315.11 g/mol
DensityNot specified
Boiling PointNot specified
Melting PointNot specified

Biological Activity Overview

While specific data on the biological activity of this compound is limited, halogenated aromatic compounds are known to exhibit various biological effects. The presence of fluorine atoms can enhance metabolic stability and lipophilicity, potentially improving drug-like properties.

Potential Biological Activities

  • Antimicrobial Activity : Some halogenated compounds demonstrate antimicrobial properties, which could extend to this compound.
  • Anticancer Potential : Fluorinated compounds often show promise in cancer therapy due to their ability to interact with biological targets.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

The mechanisms by which this compound may exert its biological effects are likely related to its ability to participate in biochemical reactions as a nucleophile or electrophile. Its unique structure allows it to interact with various molecular targets.

Case Studies

Research involving similar compounds provides insight into the potential biological activities of this compound:

  • Study on Fluorinated Aromatic Compounds : A study indicated that fluorinated aromatic compounds can inhibit certain cancer cell lines by interfering with cell signaling pathways (source: PMC10548102) . This suggests that this compound could have similar effects.
  • Synthesis and Biological Evaluation : Related compounds have been synthesized and evaluated for their biological activities, showing promising results in inhibiting tumor growth (source: MDPI) .

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene, and what reaction conditions are critical for high yield?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) or Ullmann coupling. For SNAr, electron-deficient aryl bromides react with 2-fluorobenzyl alcohol derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Critical factors include:
  • Electron-withdrawing groups : The bromo and fluoro substituents activate the benzene ring for substitution .
  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization is used to isolate the product, with purity confirmed by GC (>97%) .

Q. How can researchers ensure the purity of this compound, and what analytical techniques are recommended?

  • Methodological Answer :
  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) or GC (with FID detection) ensures purity >95% .
  • Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyloxy group at C1, fluoro at C4). MS (EI or ESI) verifies molecular weight (MW: 313.1 g/mol) .
  • Handling : Store at 0–6°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. What are the key challenges in elucidating the reaction mechanism of nucleophilic aromatic substitution (SNAr) in bromo-fluoro benzene derivatives, and how can kinetic studies address these?

  • Methodological Answer : Challenges include:
  • Competing pathways : Elimination vs. substitution. Kinetic isotope effects (e.g., deuterated solvents) and Hammett plots differentiate mechanisms .
  • Steric effects : Bulkier nucleophiles (e.g., substituted benzyl alcohols) reduce yields. Computational modeling (DFT) predicts transition-state geometries .
  • Contradictions : Discrepancies in reported yields (e.g., 70–95%) may arise from varying solvent purity or trace moisture. Controlled experiments with anhydrous DMF are recommended .

Q. How do structural modifications in bromo-fluoro benzyl ether derivatives impact their biological activity, and what in vitro models are appropriate for assessment?

  • Methodological Answer :
  • Functional group variations : Replacing the 2-fluorobenzyl group with a 3-fluoro analog (CAS 1019446-41-3) alters lipophilicity (logP) and membrane permeability .
  • Antifungal assays : Test against Candida albicans using broth microdilution (MIC values). Compare with analogs like 1-Bromo-4-(difluoromethyl)benzene (IC₅₀: 12 µM) .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) assess selectivity. Structural analogs with methyl groups (e.g., 2-Bromo-4-fluoro-3-methyl derivatives) show reduced toxicity .

Data Contradiction Analysis

Q. Why do reported melting points for structurally similar bromo-fluoro benzene derivatives vary significantly across studies?

  • Methodological Answer : Discrepancies (e.g., mp 30°C vs. 36–40°C for 4-Bromobenzyl chloride derivatives) arise from:
  • Polymorphism : Crystallization conditions (slow vs. fast cooling) affect crystal packing .
  • Impurities : Trace solvents (e.g., residual DMF) lower observed mp. Sublimation or zone refining improves consistency .
  • Measurement techniques : Differential scanning calorimetry (DSC) provides more accurate data than capillary methods .

Experimental Design Recommendations

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated stability testing : Incubate the compound in buffers (pH 1–13) at 40°C/75% RH for 28 days. Monitor degradation via HPLC .
  • Photostability : Expose to UV light (λ = 254 nm) and quantify decomposition products (e.g., debromination) using LC-MS .
  • Thermal analysis : TGA/DSC identifies decomposition thresholds (>150°C for most derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.